N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzothiophene core with a carboxamide group at the 2-position and a chlorine atom at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide are currently unknown . This compound is structurally related to azithromycin , suggesting it may have similar targets, such as bacterial ribosomes.
Mode of Action
If it acts similarly to azithromycin, it may bind to bacterial ribosomes and inhibit protein synthesis, leading to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . If it shares a mechanism with azithromycin, it may affect the protein synthesis pathway in bacteria .
Result of Action
If it acts like azithromycin, it may lead to the death of bacterial cells by inhibiting their protein synthesis .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with the drug. Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core at the 3-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzothiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, borane), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution Reactions: Substituted benzothiophene derivatives with various functional groups.
Oxidation Reactions: Benzothiophene sulfoxides or sulfones.
Reduction Reactions: Amino derivatives of benzothiophene.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-[4-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but with the acetylamino group at the 4-position.
N-[3-(acetylamino)phenyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide: Similar structure but with an additional fluorine atom at the 4-position.
N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide: Similar structure but with a methoxy group at the 6-position.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10(21)19-11-5-4-6-12(9-11)20-17(22)16-15(18)13-7-2-3-8-14(13)23-16/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZQVDYHNEZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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